molecular formula C6H8O B14158947 3,5-Hexadien-2-one CAS No. 2957-06-4

3,5-Hexadien-2-one

Cat. No.: B14158947
CAS No.: 2957-06-4
M. Wt: 96.13 g/mol
InChI Key: DACOGBAZMZEGQL-SNAWJCMRSA-N
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Description

2-Hexadienal, also known as sorbaldehyde, is an organic compound with the molecular formula C6H8O. It is a colorless liquid with a distinct odor and is primarily used in the synthesis of various organic compounds. The structure of 2-Hexadienal consists of a six-carbon chain with two double bonds and an aldehyde group at the terminal position .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexadienal can be synthesized through several methods. One common method involves the condensation of crotonaldehyde with acetaldehyde in the presence of pyridine at temperatures ranging from 85 to 90°C . Another method includes the use of N-(benzoyl)-L-proline in N,N-dimethylacetamide at 125°C for three hours .

Industrial Production Methods: Industrial production of 2-Hexadienal often involves the controlled oxidation of hexadiene or the aldol condensation of smaller aldehydes. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Hexadienal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexadienoic acid.

    Reduction: Reduction of 2-Hexadienal yields hexadienol.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Hexadienoic acid.

    Reduction: Hexadienol.

    Substitution: Various substituted hexadienals depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Hexadienal involves its reactivity due to the presence of conjugated double bonds and an aldehyde group. These functional groups allow it to participate in various chemical reactions, including nucleophilic addition and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

    Hexanal: A six-carbon aldehyde with no double bonds.

    2-Hexenal: A six-carbon aldehyde with one double bond.

    Hexadienal (other isomers): Other isomers of hexadienal with different positions of double bonds.

Comparison: 2-Hexadienal is unique due to its conjugated double bonds, which impart distinct chemical reactivity compared to hexanal and 2-hexenal. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns .

Properties

CAS No.

2957-06-4

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

(3E)-hexa-3,5-dien-2-one

InChI

InChI=1S/C6H8O/c1-3-4-5-6(2)7/h3-5H,1H2,2H3/b5-4+

InChI Key

DACOGBAZMZEGQL-SNAWJCMRSA-N

Isomeric SMILES

CC(=O)/C=C/C=C

Canonical SMILES

CC(=O)C=CC=C

Origin of Product

United States

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